molecular formula C9H9Cl2NO B15171120 2-Chloro-4-(4-chlorobutyryl)pyridine CAS No. 898785-06-3

2-Chloro-4-(4-chlorobutyryl)pyridine

Cat. No.: B15171120
CAS No.: 898785-06-3
M. Wt: 218.08 g/mol
InChI Key: CLEIGVVCPBVOGR-UHFFFAOYSA-N
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Description

2-Chloro-4-(4-chlorobutyryl)pyridine is a versatile chemical building block designed for research and development applications, particularly in medicinal and organic chemistry. Its molecular structure incorporates two distinct reactive sites—a chloro group on the pyridine ring and a 4-chlorobutyryl side chain—that allow for sequential and selective functionalization. This makes it a valuable scaffold for constructing more complex molecules. In pharmaceutical research, this compound is hypothesized to serve as a key intermediate in the synthesis of active pharmaceutical ingredients (APIs). The pyridine moiety is a common pharmacophore found in molecules with diverse biological activities. The 4-chlorobutyryl side chain is a functional handle that can be used in nucleophilic substitution reactions or cyclization processes to form heterocyclic structures, which are prevalent in many drug classes. While exact analogs are not specified, related chloro-pyridine derivatives are frequently employed in Suzuki-Miyaura cross-coupling reactions to form biaryl systems, a crucial transformation in modern drug discovery . The compound is offered with the assurance of high purity and quality, suitable for demanding synthetic applications. This compound is For Research Use Only. It is not intended for diagnostic or therapeutic purposes, or for human use. Researchers should consult the Safety Data Sheet (SDS) prior to use and handle the material with appropriate personal protective equipment in a controlled laboratory setting.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

898785-06-3

Molecular Formula

C9H9Cl2NO

Molecular Weight

218.08 g/mol

IUPAC Name

4-chloro-1-(2-chloropyridin-4-yl)butan-1-one

InChI

InChI=1S/C9H9Cl2NO/c10-4-1-2-8(13)7-3-5-12-9(11)6-7/h3,5-6H,1-2,4H2

InChI Key

CLEIGVVCPBVOGR-UHFFFAOYSA-N

Canonical SMILES

C1=CN=C(C=C1C(=O)CCCCl)Cl

Origin of Product

United States

Chemical Reactivity and Mechanistic Investigations of 2 Chloro 4 4 Chlorobutyryl Pyridine

Reactivity of the 2-Chloro-Substituent on the Pyridine (B92270) Ring

The presence of a chlorine atom on the pyridine ring of 2-Chloro-4-(4-chlorobutyryl)pyridine imparts significant reactivity, particularly towards nucleophilic substitution. This reactivity is fundamentally influenced by the electronic properties of the pyridine ring itself.

The displacement of the 2-chloro substituent proceeds via a well-established mechanism known as Nucleophilic Aromatic Substitution (SNAr). This pathway is distinct from SN1 and SN2 reactions that occur at sp3-hybridized carbons and involves a two-step addition-elimination process.

The reaction is initiated by the attack of a nucleophile on the carbon atom bearing the chlorine (the ipso-carbon). This step is typically the rate-determining step because it involves the disruption of the ring's aromaticity. The attack results in the formation of a high-energy, negatively charged intermediate known as a Meisenheimer complex. This complex is a resonance-stabilized anionic sigma complex. The stability of the Meisenheimer complex is a crucial factor governing the reaction's feasibility; the more stable the intermediate, the lower the activation energy for its formation.

For this compound, the negative charge in the Meisenheimer complex is delocalized over the pyridine ring. Crucially, the electron-withdrawing nitrogen atom at position 1 and the 4-chlorobutyryl group at position 4 help to stabilize this negative charge through resonance and inductive effects. One of the key resonance structures places the negative charge directly on the electronegative nitrogen atom, which provides significant stabilization. In the final step of the mechanism, the aromaticity of the ring is restored by the elimination of the chloride ion, yielding the substituted pyridine product. Stable Meisenheimer complexes can, in some cases, be isolated and characterized.

The position of the chlorine atom on the pyridine ring dramatically affects the rate of nucleophilic aromatic substitution. Specifically, 2-chloropyridine (B119429) and 4-chloropyridine (B1293800) are significantly more reactive towards nucleophiles than 3-chloropyridine (B48278). This difference in reactivity is directly related to the stability of the intermediate Meisenheimer complex formed during the reaction.

When a nucleophile attacks the 2- or 4-position, the resulting negative charge in the intermediate can be delocalized onto the electronegative nitrogen atom through resonance. This delocalization provides substantial stabilization to the intermediate, lowering the activation energy and accelerating the reaction.

In contrast, when a nucleophile attacks the 3-position, it is not possible to draw a resonance structure that places the negative charge on the ring nitrogen. Consequently, the intermediate formed from 3-chloropyridine is less stable, the activation energy is higher, and the reaction proceeds much more slowly, if at all. Studies have shown that 3-chloropyridine can be thousands of times less reactive than its 2- and 4-isomers.

IsomerRelative Reactivity in SNArReason for Reactivity
2-Chloropyridine HighThe negative charge of the Meisenheimer complex is stabilized by resonance involving the ring nitrogen.
3-Chloropyridine Very LowThe ring nitrogen cannot participate in the resonance stabilization of the negative charge in the intermediate.
4-Chloropyridine HighThe negative charge of the Meisenheimer complex is stabilized by resonance involving the ring nitrogen.

The nitrogen atom in the pyridine ring is more electronegative than the carbon atoms. As a result, it exerts a strong electron-withdrawing effect on the ring through both induction (-I effect) and resonance (-M effect). This withdrawal of electron density deactivates the pyridine ring towards electrophilic substitution but, crucially, activates it towards nucleophilic attack.

The reduced electron density is most pronounced at the positions ortho (C2, C6) and para (C4) to the nitrogen. This makes these positions electron-deficient and thus highly susceptible to attack by electron-rich nucleophiles. The electron-withdrawing nature of the nitrogen atom stabilizes the formation of the negatively charged Meisenheimer complex, which is the key intermediate in SNAr reactions. In acidic conditions, the nitrogen atom can be protonated to form a pyridinium (B92312) ion. The resulting positive charge on the nitrogen further enhances its electron-withdrawing capacity, making the ring even more reactive towards nucleophiles. Therefore, the inherent electronic properties of the pyridine nitrogen are fundamental to the high reactivity of the 2-chloro substituent in SNAr reactions.

Reactivity of the 4-Chlorobutyryl Side Chain

The 4-chlorobutyryl side chain possesses two primary sites of reactivity: the carbon-chlorine bond and the ketone carbonyl group.

While the term α-haloketone refers to a halogen on the carbon immediately adjacent to the carbonyl group, the principles of its reactivity offer insight into the behavior of the 4-chlorobutyryl side chain, which is a γ-chloroketone. In α-haloketones, the carbonyl group's inductive effect increases the polarity of the carbon-halogen bond, making the α-carbon highly electrophilic and susceptible to nucleophilic attack. This moiety is a potent alkylating agent.

The carbons adjacent to the ketone (the α- and β-carbons) possess acidic protons. The presence of the electron-withdrawing carbonyl group allows for the formation of an enolate ion in the presence of a base. This enolate can then act as a nucleophile. For instance, an intramolecular reaction could occur where the enolate attacks the electrophilic γ-carbon bearing the chlorine, leading to the formation of a cyclopropyl (B3062369) ring in a process analogous to the Favorskii rearrangement, although the latter is characteristic of α-haloketones. The reactivity of the haloketone functionality is widely utilized in the synthesis of various heterocyclic compounds.

The ketone's carbonyl group (C=O) is a highly polar functional group that exhibits dual reactivity.

Electrophilic Character: Due to the higher electronegativity of oxygen, the electron density in the carbon-oxygen double bond is skewed towards the oxygen atom. This leaves the carbonyl carbon with a partial positive charge, making it an electrophilic center. This electrophilicity is the basis for the most common reactions of ketones: nucleophilic additions. A wide range of nucleophiles can attack the carbonyl carbon, leading to the formation of a tetrahedral intermediate which is then typically protonated to yield an alcohol.

Nucleophilic Character: The oxygen atom of the carbonyl group possesses lone pairs of electrons and a partial negative charge, rendering it a nucleophilic and basic (Lewis base) center. It can be attacked by strong electrophiles, most commonly a proton from an acid. Protonation of the carbonyl oxygen makes the carbonyl carbon even more electrophilic and reactive towards weak nucleophiles.

PropertyReactive CenterDescriptionExample Reactions
Electrophilic Carbonyl Carbon (C)The carbon atom is electron-deficient (δ+) and susceptible to attack by nucleophiles.Addition of Grignard reagents, organolithium reagents, hydrides (e.g., NaBH4), cyanide (HCN), and amines.
Nucleophilic Carbonyl Oxygen (O)The oxygen atom is electron-rich (δ-) with lone pairs, allowing it to act as a Lewis base.Protonation under acidic conditions, coordination to Lewis acids.

Role of the Terminal Chlorine in the Butyryl Chain in Chemical Transformations

The terminal chlorine atom on the 4-chlorobutyryl side chain is a key functional group that primarily acts as a leaving group in nucleophilic substitution reactions. Its position at the end of a four-carbon chain makes it highly susceptible to intramolecular reactions, particularly those leading to the formation of five-membered rings, which are thermodynamically and kinetically favorable.

This terminal chlorine enables the molecule to serve as a precursor for various fused heterocyclic structures. In the presence of a suitable nucleophile, an intramolecular SN2 reaction can be initiated. The nucleophile attacks the electrophilic carbon atom to which the chlorine is attached, displacing the chloride ion and forming a new cyclic structure. The efficiency of this process is governed by factors such as the nature of the nucleophile, the solvent, and the reaction temperature. For instance, a nitrogen or oxygen nucleophile elsewhere in the molecule or introduced via another reagent can readily attack this position to initiate cyclization.

Intramolecular Cyclization Reactions Involving the Butyryl Moiety

The structure of this compound is well-suited for intramolecular cyclization, a powerful strategy in organic synthesis for constructing complex cyclic molecules from a single acyclic precursor. The flexible four-carbon chain of the butyryl group can readily adopt a conformation that brings the terminal chlorine atom into close proximity with nucleophilic centers on the pyridine ring or its substituents, facilitating ring closure.

Potential for Formation of Fused Heterocyclic Systems (e.g., pyrrolidinone from 4-chlorobutyryl)

The most anticipated intramolecular cyclization product of this compound involves the formation of a pyrrolidinone ring fused to the pyridine core. Pyrrolidines are a common structural motif in a vast array of natural products and pharmacologically active compounds. nih.govmdpi.com The formation of such a system from the title compound can be envisioned through several pathways.

One plausible mechanism involves the nucleophilic attack of the pyridine ring nitrogen onto the carbon bearing the terminal chlorine. This would lead to the formation of a pyridinium salt intermediate. Subsequent intramolecular reaction, potentially involving the enolate of the butyryl ketone, could then lead to the final fused pyrrolidinone structure, such as an indolizidinone derivative. The synthesis of indolizidinones via intramolecular cyclization is a known strategy in heterocyclic chemistry. nih.govnih.gov

The table below illustrates potential fused heterocyclic systems that could be derived from this compound through intramolecular cyclization.

Precursor ModificationCyclization TypePotential Fused System
Reduction of ketone to alcoholIntramolecular O-alkylationFused tetrahydrofuran-pyridine
Reaction with a primary amineIntramolecular N-alkylation (after imine/enamine formation)Fused pyrrolidine/dihydropyrrole-pyridine
Hydrolysis of 2-chloro group to pyridoneIntramolecular N-alkylationIndolizidinone derivative
No initial modificationIntramolecular N-alkylation by pyridine nitrogenQuaternary pyridinium intermediate

Ring-Closing Reactions via Alkylation or Condensation

Ring-closing reactions of this compound predominantly proceed via intramolecular alkylation. In this process, a nucleophilic center within the molecule attacks the electrophilic carbon atom at the terminus of the butyryl chain, displacing the chloride leaving group.

For example, if the ketone of the butyryl group is reduced to a secondary alcohol, the resulting hydroxyl group can act as an internal nucleophile. Under basic conditions, the hydroxyl group is deprotonated to form an alkoxide, which then readily attacks the terminal carbon, leading to the formation of a fused five-membered tetrahydrofuran (B95107) ring.

Alternatively, condensation reactions can also facilitate cyclization. If the molecule is treated with a primary amine, a Schiff base (imine) can be formed at the carbonyl carbon. The nitrogen of the resulting imine, or its tautomeric enamine, can then act as the internal nucleophile to attack the terminal chlorine, resulting in a nitrogen-containing heterocyclic ring fused to the pyridine.

Chemo- and Regioselectivity in Intramolecular Processes

The presence of multiple reactive sites in this compound introduces challenges and opportunities regarding chemo- and regioselectivity.

Chemoselectivity : This refers to the preferential reaction of one functional group over another. In this molecule, there is competition between intermolecular reactions (attack by an external nucleophile) and intramolecular cyclization. High dilution conditions typically favor intramolecular processes by minimizing collisions between different molecules. The choice of reagent is also critical. A strong, non-bulky nucleophile might react at the C2 position of the pyridine ring, while conditions that promote enolate formation would favor reactions at the butyryl chain.

Regioselectivity : This concerns the specific site of bond formation during a reaction. For intramolecular cyclization, the regioselectivity is largely governed by the length of the butyryl chain. Baldwin's rules predict that 5-membered ring closures (5-exo-tet) are kinetically favored, making the formation of a pyrrolidinone or a related five-membered ring the most probable outcome. Cyclization involving the pyridine nitrogen would lead to a specific regioisomer, forming a bond between the nitrogen and the end of the side chain.

The table below summarizes the factors influencing selectivity in the reactions of this compound.

FactorInfluence on Selectivity
Concentration High dilution favors intramolecular cyclization over intermolecular reactions.
Nucleophile The nature of the nucleophile (hard vs. soft, bulky vs. small) can determine the site of attack (e.g., C2-chloro vs. carbonyl carbon).
Reaction Conditions Basic conditions can generate internal nucleophiles (e.g., enolates, alkoxides), promoting cyclization. Acidic conditions might activate the carbonyl group.
Temperature Can influence the kinetic vs. thermodynamic product distribution.

Radical Reaction Pathways and Their Significance in Pyridine Chemistry

While ionic pathways are prominent, radical reactions also offer a significant avenue for the functionalization of pyridine derivatives. Free-radical cyclization can be a powerful method for forming fused heterocyclic systems. doaj.orgbeilstein-journals.org

For this compound, a radical could be generated on the butyryl side chain, for example, through atom transfer radical cyclization (ATRC). Using a radical initiator like AIBN (azobisisobutyronitrile) and a suitable catalyst, the terminal chlorine could be abstracted to generate a carbon-centered radical. This radical could then add to the pyridine ring, leading to a fused cyclic product after subsequent rearomatization or further reaction.

The significance of radical pathways in pyridine chemistry lies in their ability to form carbon-carbon bonds under conditions that are often complementary to traditional ionic methods. Theoretical studies have shown that the addition of a chlorine radical to a pyridine is a viable process, preferentially occurring at the nitrogen atom. nih.gov Such radical reactions can expand the synthetic utility of precursors like this compound, enabling the construction of complex polyheterocycles that might be difficult to access through other means. beilstein-journals.org

Due to the strict requirement for scientifically accurate and specific data for this compound, and the absence of this specific information in the available resources, it is not possible to provide the detailed spectroscopic characterization and structural elucidation as requested in the outline. Generating such an article would require speculation based on analogous structures, which would not meet the required standard of scientific accuracy for the specific compound .

Therefore, the requested article focusing solely on the advanced spectroscopic characterization of this compound cannot be generated at this time.

Advanced Spectroscopic Characterization and Structural Elucidation of 2 Chloro 4 4 Chlorobutyryl Pyridine

Infrared (IR) Spectroscopy for Functional Group Identification

C-Cl Stretching Modes

Infrared (IR) spectroscopy is a powerful tool for identifying the vibrational modes of specific functional groups within a molecule. For 2-Chloro-4-(4-chlorobutyryl)pyridine, the carbon-chlorine (C-Cl) stretching vibrations are of particular interest due to the presence of two distinct chlorine atoms in different chemical environments: one attached to the aromatic pyridine (B92270) ring (Csp²-Cl) and the other to the aliphatic butyryl side chain (Csp³-Cl).

Based on established spectroscopic data for alkyl halides and chloroaromatics, the expected C-Cl stretching frequencies for the title compound can be predicted. The aliphatic C-Cl is expected to produce a band in the lower end of the typical range, while the aromatic C-Cl bond vibration would likely be observed distinctly within this region.

Bond TypeChemical EnvironmentExpected Vibrational Frequency (cm⁻¹)
Csp³–ClAliphatic (Butyryl Chain)850–550
Csp²–ClAromatic (Pyridine Ring)850–550 (distinct from aliphatic C-Cl)

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides insight into the electronic transitions within a molecule by measuring its absorption of light in the UV and visible regions. The spectrum of this compound is expected to be dominated by the chromophores present: the substituted pyridine ring and the carbonyl group.

The pyridine ring system gives rise to intense π → π* transitions, typically observed in the UV region. For a simple 2-chloropyridine (B119429) molecule, absorption maxima are reported around 264 nm. nist.gov The substitution on the ring at the 4-position with a carbonyl-containing group is expected to influence the energy of these transitions.

Additionally, the presence of non-bonding electrons (n-electrons) on the nitrogen atom of the pyridine ring and the oxygen atom of the carbonyl group allows for n → π* transitions. These transitions are generally of much lower intensity than π → π* transitions and occur at longer wavelengths. The n → π* transition for the carbonyl group in similar ketones often appears as a weak band above 300 nm. The formation of charge-transfer complexes can also be observed, as seen in studies of 2-chloropyridine with iodine monochloride. researchgate.net

Transition TypeChromophoreExpected Wavelength (λmax)Expected Intensity
π → πChloropyridine Ring~260-280 nmHigh
n → πPyridine Nitrogen / Carbonyl Oxygen>300 nmLow

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is an essential technique for the unambiguous determination of a compound's elemental composition by providing a highly accurate measurement of its mass-to-charge ratio (m/z). The molecular formula for this compound is C₉H₈Cl₂NO.

HRMS can distinguish this formula from other potential formulas with the same nominal mass by measuring the exact mass to several decimal places. Furthermore, the presence of two chlorine atoms in the molecule produces a highly characteristic isotopic pattern. Due to the natural abundance of the isotopes ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%), the mass spectrum will exhibit a unique cluster of peaks for the molecular ion. The peak corresponding to the molecule with two ³⁵Cl isotopes (M) will be the most abundant in the cluster. The peak for the molecule with one ³⁵Cl and one ³⁷Cl (M+2) will have an intensity of approximately 65% relative to the M peak, and the peak for the molecule with two ³⁷Cl isotopes (M+4) will have an intensity of about 10% relative to the M peak. This results in a theoretical M:M+2:M+4 intensity ratio of approximately 9:6:1. This distinctive pattern is a powerful confirmation of the presence of two chlorine atoms. researchgate.netshimadzu.comjocpr.com

ParameterValue
Molecular FormulaC₉H₈Cl₂NO
Calculated Monoisotopic Mass (M)219.9983 Da (for C₉H₈³⁵Cl₂NO)
Expected Isotopic PeakRelative Intensity (%)
M100
M+2~65
M+4~10

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. While a specific crystal structure for this compound is not publicly available, the technique would provide invaluable information on its solid-state conformation and intermolecular interactions.

A crystallographic study would determine high-precision bond lengths, bond angles, and torsion angles, confirming the connectivity and geometry of the molecule. Key parameters would include the lengths of the C-Cl bonds, the C=O bond of the ketone, and the dimensions of the pyridine ring. It would also reveal the planarity of the aromatic ring and the conformation of the flexible chlorobutyryl side chain.

Furthermore, analysis of the crystal packing would elucidate the nature and geometry of any intermolecular interactions, such as weak C-H···O or C-H···Cl hydrogen bonds, which dictate the supramolecular architecture. acs.orgresearchgate.netmdpi.com This information is crucial for understanding the physical properties of the solid material.

Structural ParameterDescriptionExpected Information
Bond LengthsDistances between bonded atoms (e.g., C-Cl, C=O, C-N)Precise measurements confirming covalent structure.
Bond AnglesAngles between three connected atoms (e.g., C-C-C in chain, ring angles)Defines molecular geometry and ring puckering.
Torsion AnglesDihedral angles defining the rotation around bondsReveals the 3D conformation of the flexible side chain relative to the pyridine ring.
Crystal PackingArrangement of molecules in the unit cellShows intermolecular interactions and supramolecular structure.

Computational Chemistry and Theoretical Studies on 2 Chloro 4 4 Chlorobutyryl Pyridine

Quantum Chemical Calculations

Detailed quantum chemical calculations, such as those based on Density Functional Theory (DFT), provide fundamental insights into the electronic nature of a molecule. These calculations are crucial for understanding its stability, reactivity, and spectroscopic properties. However, specific DFT studies on 2-Chloro-4-(4-chlorobutyryl)pyridine, which would elucidate its electronic structure, molecular orbitals, and electrostatic potential, are not documented in existing research.

Electronic Structure and Molecular Orbital Analysis

An analysis of the electronic structure and molecular orbitals, including the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), is essential for predicting a molecule's reactivity. The energy and distribution of these frontier orbitals indicate the most likely sites for nucleophilic and electrophilic attack. For this compound, such an analysis would be speculative without dedicated computational studies.

Molecular Electrostatic Potential (MEP) Surface Analysis

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution within a molecule and predicting its interaction with other chemical species. Red regions on an MEP map indicate areas of negative potential, typically associated with lone pairs of electrons and potential sites for electrophilic attack, while blue regions represent positive potential, indicating areas prone to nucleophilic attack. A specific MEP surface analysis for this compound has not been reported.

Conformational Landscape and Energetics

The flexible butyryl side chain of this compound suggests the existence of multiple conformers with varying energies. A thorough computational study of its conformational landscape would identify the most stable, low-energy conformations and the energy barriers between them. This information is critical for understanding how the molecule's shape influences its physical properties and biological activity. At present, there is no published data on the conformational energetics of this compound.

Reaction Mechanism Modeling and Transition State Analysis

Computational modeling is instrumental in elucidating reaction mechanisms by identifying intermediates and calculating the energies of transition states. For this compound, two key reaction types would be of interest: nucleophilic aromatic substitution and intramolecular cyclization.

Elucidation of SNAr Pathways and Intermediates (e.g., Meisenheimer complexes)

The chloro-substituted pyridine (B92270) ring is susceptible to nucleophilic aromatic substitution (SNAr) reactions. Computational studies could model the reaction pathway, including the formation of key intermediates like the Meisenheimer complex, and determine the activation energies involved. Such studies would clarify the regioselectivity and kinetics of nucleophilic attack on the pyridine ring. However, specific computational modeling of SNAr reactions involving this compound is not available.

Computational Studies of Intramolecular Cyclization

The presence of a reactive chlorobutyryl side chain suggests the possibility of intramolecular cyclization. Theoretical studies could explore the feasibility of different cyclization pathways, calculate the associated energy barriers, and predict the structure of the resulting cyclic products. This information would be highly valuable for synthetic chemists. To date, no such computational investigations have been published for this specific molecule.

Prediction of Spectroscopic Properties through Computational Methods

Computational chemistry provides a powerful lens for predicting the spectroscopic properties of molecules, offering insights that complement and guide experimental work. For this compound, theoretical methods, particularly those rooted in Density Functional Theory (DFT), are instrumental in forecasting its Nuclear Magnetic Resonance (NMR), infrared (IR), and ultraviolet-visible (UV-Vis) spectra. These computational predictions are invaluable for structural elucidation and for understanding the electronic and vibrational characteristics of the molecule.

A common approach involves optimizing the molecular geometry of this compound using DFT methods, such as the B3LYP functional, combined with a suitable basis set like 6-311++G(d,p). researchgate.netresearchgate.net This process determines the most stable three-dimensional arrangement of the atoms, which is the foundation for all subsequent spectroscopic predictions.

Once the optimized geometry is obtained, the same level of theory can be used to calculate various spectroscopic parameters. For instance, ¹H and ¹³C NMR chemical shifts are typically predicted using the Gauge-Independent Atomic Orbital (GIAO) method. researchgate.netresearchgate.net This method has been successfully applied to various pyridine derivatives, showing good correlation between theoretical and experimental data. mdpi.comnih.gov

Similarly, theoretical vibrational frequencies corresponding to the IR and Raman spectra can be computed. researchgate.netnih.gov These calculations help in the assignment of complex experimental spectra by providing a detailed picture of the vibrational modes of the molecule. researchgate.net For UV-Vis spectra, Time-Dependent DFT (TD-DFT) is the method of choice to calculate the electronic transition energies and corresponding absorption wavelengths. nih.govnih.gov The selection of the functional and basis set is crucial for obtaining accurate predictions that align with experimental observations. researchgate.net

The following tables illustrate the type of data that can be generated through such computational studies. The values presented are hypothetical and serve to demonstrate the output of these theoretical methods, based on findings for structurally related pyridine compounds.

Predicted ¹H and ¹³C NMR Chemical Shifts

Computational methods can predict the chemical shifts (δ) in parts per million (ppm) for each unique hydrogen and carbon atom in the molecule. These predictions are benchmarked against a standard, typically Tetramethylsilane (TMS).

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Atom Predicted ¹H Chemical Shift (ppm) Atom Predicted ¹³C Chemical Shift (ppm)
H-3 7.95 C-2 152.3
H-5 7.80 C-3 124.5
H-6 8.60 C-4 148.0
H-α (butyryl) 3.10 C-5 121.8
H-β (butyryl) 2.15 C-6 150.1
H-γ (butyryl) 3.70 C=O (butyryl) 198.5
C-α (butyryl) 42.1
C-β (butyryl) 28.3
C-γ (butyryl) 44.9

Note: The numbering of atoms is for illustrative purposes. Predicted values are hypothetical.

Predicted Infrared (IR) Vibrational Frequencies

Theoretical calculations can determine the vibrational frequencies (in cm⁻¹) and their corresponding IR intensities, which aids in the interpretation of experimental IR spectra.

Table 2: Selected Predicted IR Vibrational Frequencies for this compound

Vibrational Mode Predicted Frequency (cm⁻¹) Description
ν(C=O) 1710 Carbonyl stretch
ν(C=N) 1585 Pyridine ring stretch
ν(C=C) 1560 Pyridine ring stretch
ν(C-Cl) 780 Chloro stretch (on pyridine)
ν(C-Cl) 690 Chloro stretch (on butyryl chain)
δ(C-H) 1450 C-H bending (aliphatic)
γ(C-H) 850 C-H out-of-plane bend (aromatic)

Note: Predicted frequencies are often scaled to better match experimental data. Values are hypothetical examples.

Predicted UV-Vis Absorption Maxima

TD-DFT calculations can predict the maximum absorption wavelengths (λ_max) and the corresponding oscillator strengths (f), which are related to the intensity of the electronic transitions. These calculations are often performed considering the solvent effects. researchgate.net

Table 3: Predicted UV-Vis Absorption Maxima for this compound in Methanol

Electronic Transition Predicted λ_max (nm) Oscillator Strength (f)
π → π* 265 0.45
n → π* 310 0.02

Note: The nature of the transitions and the predicted values are for illustrative purposes.

The accuracy of these computational predictions is highly dependent on the chosen theoretical model. mdpi.com By comparing the predicted spectra with experimental data, researchers can confirm the structure of this compound and gain a deeper understanding of its electronic and structural properties. mdpi.com

Chemical Degradation Pathways and Environmental Transformation of Chloro Substituted Pyridine Ketones

Abiotic Degradation Mechanisms

Abiotic degradation involves chemical transformations that occur without the intervention of living organisms. For 2-Chloro-4-(4-chlorobutyryl)pyridine, the most significant abiotic pathways are likely hydrolysis and photochemical transformation, which target different parts of the molecule.

Hydrolysis of the Butyryl Chloride Moiety

The 4-chlorobutyryl chloride group is an acyl chloride, a class of compounds known for their high reactivity, particularly towards nucleophiles like water. chemguide.co.uk This reactivity means that a primary and rapid abiotic degradation step for this compound in an aqueous environment is the hydrolysis of the acyl chloride.

This reaction is typically rapid and exothermic, converting the acyl chloride into the corresponding carboxylic acid, 4-chloro-4-(2-chloropyridin-4-yl)-4-oxobutanoic acid, and releasing hydrogen chloride (HCl). guidechem.comlibretexts.org The release of HCl will lead to a localized decrease in pH. The rate of this hydrolysis is influenced by factors such as temperature and pH. biorxiv.org While the chloro-substituent on the pyridine (B92270) ring can also undergo hydrolysis, this process is generally much slower than the hydrolysis of the highly reactive acyl chloride side chain.

Table 1: Expected Products of Hydrolysis
Initial MoietyReactionPrimary ProductByproduct
4-chlorobutyryl chlorideHydrolysis4-chloro-4-(2-chloropyridin-4-yl)-4-oxobutanoic acidHydrogen Chloride (HCl)

Photochemical Transformations of Chlorinated Pyridines

The chlorinated pyridine ring is susceptible to degradation by sunlight, a process known as photochemical transformation or photolysis. Chloropyridines are recognized as persistent water pollutants that can be degraded by UV irradiation. nih.govresearchgate.net Photodegradation can occur through two primary mechanisms:

Direct Photolysis : This occurs when the molecule itself absorbs photons of a specific wavelength, leading to an excited state that can then undergo bond cleavage or rearrangement.

Indirect Photolysis : This process is mediated by other substances in the environment, known as photosensitizers (e.g., dissolved organic matter), which absorb light and produce highly reactive species like hydroxyl radicals (•OH). These radicals then attack the pollutant molecule. ugr.es

For chlorinated pyridines, photochemical degradation can lead to several transformations, including dechlorination (replacement of a chlorine atom with a hydrogen atom), hydroxylation (addition of an -OH group), and eventual cleavage of the pyridine ring. ugr.es Studies on the photodegradation of 2-chloropyridine (B119429) have identified a number of intermediate products, suggesting a complex degradation pathway. nih.gov The rate and outcome of these transformations are dependent on environmental factors such as the intensity and wavelength of light, pH, and the presence of photosensitizing materials in the water. ugr.esnih.gov

Table 2: Potential Photochemical Transformation Products of the Chloropyridine Moiety
Transformation ProcessPotential Intermediate ProductsReference Compound
Dechlorination & Hydroxylation2-Hydroxypyridine derivatives2-Chloropyridine
Ring Cleavage/Rearrangement1H-pyrrole-2-carboxaldehyde2-Chloropyridine nih.gov
Oxidation6-chloro-2-pyridinecarboxylic acid2-Chloropyridine nih.gov

Biotic Degradation Processes

Biotic degradation, mediated by microorganisms, is a crucial pathway for the complete mineralization of many organic pollutants. nih.gov Pyridine and its derivatives, including chlorinated forms, are known to be susceptible to microbial attack, although the complexity of the molecule and the nature of its substituents can significantly affect biodegradability. tandfonline.com

Microbial Degradation of Chloropyridine Scaffolds

A wide variety of microorganisms, particularly bacteria, have been identified that can utilize pyridine and its derivatives as sole sources of carbon and nitrogen. tandfonline.com Genera such as Arthrobacter, Rhodococcus, Pseudomonas, and Cupriavidus have been frequently implicated in the degradation of N-heterocyclic compounds and their chlorinated analogues. nih.govmdpi.comnih.gov

The degradation of a compound like this compound would likely proceed via initial transformations of the side chain (following abiotic hydrolysis) and subsequent attack on the chloropyridine ring. The presence of the chlorine atom can increase the recalcitrance of the molecule, but many microbial species have evolved dehalogenase enzymes capable of removing chlorine atoms, often as an initial step in the degradation pathway. For instance, the fungus Cladosporium cladosporioides has been shown to degrade the pesticide chlorpyrifos (B1668852) and its primary metabolite, 3,5,6-trichloro-2-pyridinol (B117793), indicating a capacity to break down highly chlorinated pyridine rings. nih.gov

Enzymatic Transformation Pathways of Pyridine Derivatives

The microbial breakdown of aromatic and heterocyclic rings is initiated by powerful oxidative enzymes. nih.gov For pyridine derivatives, the key enzymes are typically monooxygenases and dioxygenases. These enzymes catalyze the incorporation of one or two atoms of oxygen into the pyridine ring, respectively. researchgate.net This step, known as hydroxylation, is critical as it destabilizes the aromatic system and facilitates subsequent ring cleavage.

In the case of unsubstituted pyridine degradation by Arthrobacter sp., a two-component flavin-dependent monooxygenase directly cleaves the ring without a prior hydroxylation step. nih.gov For substituted pyridines, the initial enzymatic attack often involves hydroxylation, followed by the action of dehydrogenases and hydrolases that process the ring cleavage products. nih.govmdpi.com The degradation of 4-chloroacetophenone by an Arthrobacter species, for example, proceeds through hydroxylation to form 4-chlorophenol (B41353) and then 4-chlorocatechol, which is a substrate for ring-cleavage enzymes. nih.gov

Identification of Degradation Products and Metabolites

Identifying the intermediate products of microbial degradation is key to understanding the complete metabolic pathway. For this compound, a plausible biotic degradation sequence would begin after the initial abiotic hydrolysis of the acyl chloride.

Initial Attack: Microbial monooxygenases or dioxygenases would likely hydroxylate the chlorinated pyridine ring. This could lead to the formation of compounds like 2-chloro-4-(butanoyl-carboxylic acid)-5-hydroxypyridine or dechlorination to form a hydroxypyridine derivative.

Ring Cleavage: Following hydroxylation, dioxygenase enzymes would cleave the aromatic ring, yielding aliphatic intermediates.

Central Metabolism: These aliphatic compounds are then further processed by a series of enzymes (e.g., dehydrogenases, hydrolases) and funneled into central metabolic pathways, such as the Krebs cycle, for complete mineralization to carbon dioxide, water, and inorganic ions (chloride and ammonium). nih.gov

The degradation of chlorpyrifos by Cladosporium cladosporioides shows a transient accumulation of its hydrolysis product, 3,5,6-trichloro-2-pyridinol (TCP), which is then further degraded. nih.gov This suggests that for complex molecules, degradation occurs in a stepwise fashion, and the identification of such transient metabolites is crucial for pathway elucidation.

Table 3: Plausible Metabolites in the Biotic Degradation of the Chloropyridine Moiety
Metabolic StepPlausible Intermediate CompoundEnzyme Class Typically Involved
Hydroxylation/DechlorinationHydroxylated chloropyridine derivativesMonooxygenase / Dioxygenase
Ring CleavageAliphatic acids (e.g., N-formylmaleamic acid)Dioxygenase
Further DegradationSuccinate semialdehyde, Succinic acidDehydrogenase, Amidohydrolase nih.gov

Table of Compounds Mentioned

Compound Name
1H-pyrrole-2-carboxaldehyde
This compound
2-chloropyridine
3,5,6-trichloro-2-pyridinol (TCP)
4-chloro-4-(2-chloropyridin-4-yl)-4-oxobutanoic acid
4-chloroacetophenone
4-chlorocatechol
4-chlorophenol
6-chloro-2-pyridinecarboxylic acid
Chlorpyrifos
Hydrogen chloride
Hydroxyl radical
N-formylmaleamic acid
Succinate semialdehyde
Succinic acid

Role As a Synthetic Intermediate and Building Block in Complex Chemical Synthesis

Derivatization at the Pyridine (B92270) Ring for Novel Pyridine Derivatives

The pyridine ring of 2-Chloro-4-(4-chlorobutyryl)pyridine is amenable to a variety of functionalization reactions, offering pathways to a wide array of novel pyridine derivatives. The presence of a chlorine atom at the 2-position and an acyl group at the 4-position dictates the regioselectivity of these transformations.

Selective Functionalization at the 2-Position

The chlorine atom at the 2-position of the pyridine ring is a prime site for nucleophilic aromatic substitution (SNAr). This reactivity is enhanced by the electron-withdrawing nature of the pyridine nitrogen, which stabilizes the Meisenheimer intermediate formed during the substitution process. Nucleophilic attack is generally favored at the 2- and 4-positions of the pyridine ring. In the case of this compound, the 2-position is activated for substitution.

A variety of nucleophiles can be employed to displace the chloride, leading to a diverse range of 2-substituted pyridine derivatives. Common nucleophiles include amines, alkoxides, and thiols. The reaction conditions for these substitutions are typically mild, often requiring just a suitable solvent and base.

Table 1: Examples of Nucleophilic Substitution at the 2-Position

NucleophileReagent ExampleProduct Type
AmineR-NH₂2-Aminopyridine derivative
AlkoxideR-ONa2-Alkoxypyridine derivative
ThiolR-SH2-Thioetherpyridine derivative

The choice of nucleophile and reaction conditions can be tailored to achieve the desired 2-functionalized product, opening up a vast chemical space for the synthesis of novel compounds with potential applications in medicinal chemistry and materials science.

Transformations at the 4-Position and Beyond

While the 2-position is the primary site for nucleophilic substitution, the 4-acyl group also influences the reactivity of the pyridine ring and can itself be a site for further transformations. The electron-withdrawing nature of the 4-chlorobutyryl group can further activate the ring towards certain reactions.

Transformations can also be carried out on the acyl group itself, which can then influence subsequent reactions on the pyridine ring. For instance, reduction of the ketone to an alcohol can alter the electronic properties of the substituent and thereby modulate the reactivity of the pyridine ring in subsequent synthetic steps.

Chemical Modifications of the 4-Chlorobutyryl Side Chain

The 4-chlorobutyryl side chain of this compound offers a second reactive handle for chemical modification, allowing for a wide range of derivatizations and the construction of more complex molecular architectures.

Reactions Involving the Ketone Functionality

The ketone group in the 4-chlorobutyryl side chain is susceptible to a variety of nucleophilic addition and reduction reactions. These transformations are fundamental in organic synthesis and provide access to a broad spectrum of functional groups.

Reduction of the Ketone: The ketone can be selectively reduced to a secondary alcohol using various reducing agents. The choice of reagent is crucial to avoid unwanted side reactions, particularly at the reactive chloro-substituents. Chemoselective reducing agents are often employed to achieve this transformation. For instance, sodium borohydride (B1222165) (NaBH₄) in the presence of cerium(III) chloride (Luche reduction) is known for its ability to selectively reduce ketones in the presence of other reducible functional groups. stackexchange.com

Derivatization of the Ketone: The ketone functionality can also be converted into other functional groups. For example, it can react with hydroxylamine (B1172632) to form an oxime, or with hydrazines to form hydrazones. These derivatives can serve as intermediates for further synthetic manipulations. The formation of ketals by reacting the ketone with a diol in the presence of an acid catalyst can be used as a protecting group strategy during multi-step syntheses.

Table 2: Reactions of the Ketone Functionality

Reaction TypeReagent(s)Resulting Functional Group
ReductionNaBH₄, LiAlH₄Secondary Alcohol
Oxime FormationNH₂OH·HClOxime
Hydrazone FormationH₂NNH₂Hydrazone
KetalizationHO(CH₂)₂OH, H⁺Ketal

Reactions at the Terminal Alkyl Chloride

The terminal chlorine atom on the butyryl side chain is a reactive site for nucleophilic substitution reactions (SN2). This allows for the introduction of a wide variety of functional groups at this position. The reactivity of the alkyl chloride is generally higher than that of the aryl chloride at the 2-position of the pyridine ring under non-aromatic substitution conditions.

Common nucleophiles that can displace the terminal chloride include amines, azides, cyanides, and carboxylates. These reactions are typically carried out in a polar aprotic solvent to facilitate the SN2 mechanism.

Table 3: Nucleophilic Substitution at the Terminal Alkyl Chloride

NucleophileReagent ExampleProduct Functional Group
AmineR₂NHTertiary Amine
AzideNaN₃Alkyl Azide
CyanideNaCNNitrile
CarboxylateRCOO⁻Na⁺Ester

Cyclization of the Butyryl Chain to Form Fused Ring Systems

One of the most significant applications of this compound as a synthetic intermediate is its ability to undergo intramolecular cyclization to form fused ring systems. This is achieved by exploiting the reactivity of both the pyridine ring and the side chain.

A common strategy involves a nucleophilic attack from a nitrogen atom, introduced at the 2-position of the pyridine ring, onto the electrophilic carbon of the terminal alkyl chloride in the side chain. This intramolecular SN2 reaction leads to the formation of a new ring fused to the pyridine core. For instance, if the 2-chloro group is first substituted by an amine, the resulting 2-amino-4-(4-chlorobutyryl)pyridine can undergo intramolecular N-alkylation to form a seven-membered ring, yielding a pyrido[1,2-a]azepine derivative.

The versatility of this approach allows for the synthesis of a variety of fused heterocyclic systems, which are prevalent scaffolds in many biologically active compounds. The size of the newly formed ring can be controlled by the length of the haloalkyl side chain.

Integration into Multicomponent Reactions and Cascade Sequences

Multicomponent reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single operation to form a product that incorporates all or most of the atoms of the starting materials. bohrium.com Similarly, cascade reactions, also known as domino or tandem reactions, involve a sequence of intramolecular transformations, where the product of one step becomes the substrate for the next, without the need for isolating intermediates. nih.gov

While specific examples detailing the direct participation of "this compound" in MCRs or complex cascade sequences leading to polycyclic systems are not readily found in the current body of scientific literature, the inherent reactivity of its functional groups suggests its potential in such transformations. The carbonyl group of the butyryl chain and the chloro-substituent on the pyridine ring are functionalities that are frequently exploited in the design of MCRs and cascade processes for the synthesis of diverse heterocyclic compounds. bohrium.comnih.gov For instance, the ketone can participate in condensations with amines and active methylene (B1212753) compounds, while the chloropyridine moiety can undergo nucleophilic aromatic substitution, both of which are common steps in pyridine-forming MCRs. bohrium.com

Precursor for Advanced Organic Scaffolds and Heterocyclic Frameworks

The utility of chloro-substituted pyridines as precursors for a variety of more complex heterocyclic systems is well-established. nih.gov The chlorine atom at the 2-position of the pyridine ring can be displaced by a range of nucleophiles, enabling the introduction of diverse functionalities and the construction of fused ring systems.

One of the significant applications of related 2-chloropyridine (B119429) derivatives is in the synthesis of fused heterocyclic scaffolds, which are prevalent in many biologically active compounds. For example, derivatives of 2-chloropyridine are key intermediates in the preparation of compounds with potential antitumor activity. nih.gov The synthesis often involves the reaction of the chloropyridine moiety with other reagents to build additional rings onto the pyridine core.

Furthermore, the structural components of "this compound" are analogous to intermediates used in the synthesis of various bioactive molecules. For instance, 2-chloro-4-methylpyridine, a closely related compound, is a crucial intermediate in the synthesis of 2-chloro-4-(piperidinylmethyl)pyridine, a key component for certain pharmaceutical agents. google.com This highlights the importance of the 2-chloropyridine scaffold as a versatile building block.

The butyryl side chain also offers a handle for further chemical modification. The ketone functionality can be transformed into other groups, or it can be used to initiate cyclization reactions to form new rings fused to the pyridine core. While direct examples for "this compound" are scarce, the principles of heterocyclic synthesis suggest its potential as a precursor to a variety of complex molecular structures. The combination of a reactive side chain and a modifiable aromatic ring makes it a promising starting material for the exploration of new chemical space in drug discovery and materials science.

Conclusion and Future Research Directions

Summary of Key Research Findings

A comprehensive search of available scientific literature and chemical databases indicates that while "2-Chloro-4-(4-chlorobutyryl)pyridine" is recognized as a chemical entity with the CAS number 898785-06-3 and molecular formula C9H9Cl2NO, there is a significant lack of published research focusing specifically on this compound. appchemical.com Its existence is primarily noted in the catalogs of chemical suppliers. Consequently, there are no specific research findings to summarize regarding its synthesis, reactivity, or use as a chemical intermediate. The discussion that follows is therefore based on analogous reactivity of related pyridine (B92270) derivatives and general principles of organic chemistry.

Unexplored Reactivity and Synthetic Opportunities

The structure of this compound presents several avenues for unexplored reactivity, making it a potentially versatile, yet underutilized, building block in organic synthesis. The two chlorine atoms, situated on the pyridine ring and the butyryl side chain, respectively, offer differential reactivity that could be exploited for selective transformations.

The 2-chloro substituent on the pyridine ring is susceptible to nucleophilic aromatic substitution. This is a well-established reactivity pattern for halopyridines, particularly with the halogen at the 2- or 4-position. nih.gov A wide range of nucleophiles, including amines, alkoxides, and thiolates, could potentially displace the chloride to introduce new functional groups. The electron-withdrawing nature of the 4-acyl group would further activate the ring towards such substitutions.

The chloro group on the butyryl side chain behaves as a typical primary alkyl halide, amenable to nucleophilic substitution reactions (SN2). This site could be targeted with various nucleophiles to extend the side chain or introduce functionalities such as azides, nitriles, or ethers. The presence of the carbonyl group offers the possibility of intramolecular reactions, such as cyclization, by reaction with a nucleophile introduced at the terminal carbon of the side chain.

Furthermore, the ketone functionality of the butyryl group is a site for a plethora of classic carbonyl reactions. These include, but are not limited to, reduction to a secondary alcohol, reductive amination, and addition of organometallic reagents.

Methodological Advancements in Pyridine Chemistry Relevant to the Compound

Recent advancements in pyridine chemistry offer promising methodologies for both the synthesis and functionalization of compounds like this compound. While a specific synthesis for this compound is not reported, a plausible and widely used method would be the Friedel-Crafts acylation of 2-chloropyridine (B119429) with 4-chlorobutyryl chloride. organic-chemistry.orgwikipedia.org However, Friedel-Crafts reactions on pyridine rings can be challenging due to the electron-deficient nature of the ring and the propensity for the nitrogen atom to coordinate with the Lewis acid catalyst. masterorganicchemistry.comsigmaaldrich.com Modern variations of this reaction, employing milder catalysts or alternative activation methods, could offer a more efficient route.

Cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig aminations, have revolutionized the functionalization of halopyridines. The 2-chloro position of the target compound would be an excellent handle for such transformations, allowing for the introduction of a wide array of aryl, vinyl, or amino substituents.

Furthermore, C-H activation methodologies are an emerging and powerful tool for the direct functionalization of pyridine rings. While the 2- and 4-positions are substituted, the remaining C-H bonds could potentially be targeted for direct arylation, alkylation, or other modifications, offering a more atom-economical approach to diversification compared to traditional cross-coupling of pre-functionalized substrates.

Future Directions in the Design and Synthesis of Complex Pyridine Derivatives

The untapped potential of this compound lies in its use as a scaffold for the synthesis of more complex and potentially bioactive pyridine derivatives. Future research could focus on several key areas:

Sequential and Orthogonal Functionalization: A systematic study of the differential reactivity of the two chloro-substituents would be highly valuable. Developing conditions that allow for the selective reaction at either the 2-position of the pyridine ring or the terminus of the butyryl side chain would enable the stepwise and controlled construction of complex molecules.

Intramolecular Cyclization Strategies: The bifunctional nature of this compound is ripe for exploitation in the synthesis of novel heterocyclic systems. For instance, substitution of the side-chain chloride with a nucleophile, followed by an intramolecular reaction with the carbonyl group or the pyridine ring, could lead to the formation of fused or spirocyclic pyridine derivatives.

Library Synthesis for Drug Discovery: The ease with which new functionalities can be introduced at three distinct points (the 2-position, the carbonyl group, and the side-chain terminus) makes this compound an attractive starting point for the generation of diverse chemical libraries for screening against biological targets. Pyridine and its derivatives are privileged structures in medicinal chemistry, and novel scaffolds derived from this compound could lead to the discovery of new therapeutic agents. nih.gov

Q & A

Q. What synthetic routes are commonly employed for 2-Chloro-4-(4-chlorobutyryl)pyridine, and how do reaction conditions influence yield?

The synthesis typically involves functionalizing pyridine derivatives via Friedel-Crafts acylation or nucleophilic substitution. For example, introducing the chlorobutyryl group may require anhydrous conditions with Lewis acids (e.g., AlCl₃) to activate the pyridine ring . Chlorination steps often use reagents like SOCl₂ or PCl₅ under controlled temperatures (60–80°C) to avoid over-chlorination. Yields are optimized by adjusting stoichiometry, reaction time, and purification methods (e.g., column chromatography or recrystallization) .

Q. Which spectroscopic techniques are critical for confirming the structure of this compound?

  • NMR Spectroscopy : ¹H and ¹³C NMR identify substituent positions and electronic environments. The deshielding of protons near electron-withdrawing groups (e.g., Cl, butyryl) is characteristic .
  • Mass Spectrometry (GC-MS/LC-MS) : Confirms molecular weight and fragmentation patterns, distinguishing isomers .
  • IR Spectroscopy : Detects carbonyl (C=O) stretches (~1700 cm⁻¹) and C-Cl bonds (~600 cm⁻¹) .

Q. How does the electron-withdrawing chlorobutyryl group influence the compound’s reactivity?

The chlorobutyryl group increases electrophilicity at the pyridine ring’s 4-position, facilitating nucleophilic substitutions (e.g., with amines or thiols). The butyryl chain may sterically hinder reactions at adjacent sites, directing regioselectivity .

Advanced Research Questions

Q. How can computational methods predict the regioselectivity of reactions involving this compound?

Density Functional Theory (DFT) calculates electron density maps and Fukui indices to identify reactive sites. For instance, the 2-chloro position is more electrophilic than the 4-chlorobutyryl group due to resonance stabilization differences. Molecular docking studies further predict interactions with biological targets (e.g., enzymes) .

Q. What strategies resolve contradictions in reported biological activities (e.g., antimicrobial vs. cytotoxic effects)?

  • Purity Assessment : Use HPLC to detect impurities that may skew bioactivity results .
  • Dose-Response Studies : Establish concentration thresholds where antimicrobial activity does not overlap with cytotoxicity .
  • Comparative Assays : Cross-test with structurally similar compounds (e.g., 2-Chloro-4-(chloromethyl)pyridine) to isolate substituent-specific effects .

Q. How can reaction conditions be optimized for Suzuki-Miyaura coupling of this compound?

  • Catalyst Selection : Pd(PPh₃)₄ or PdCl₂(dppf) enhances coupling efficiency with aryl boronic acids .
  • Solvent System : Use polar aprotic solvents (e.g., DMF) at 80–100°C to stabilize intermediates.
  • Base Optimization : K₂CO₃ or Cs₂CO₃ improves transmetalation rates without degrading sensitive functional groups .

Data Analysis and Experimental Design

Q. How do steric effects from the chlorobutyryl group impact crystallization and X-ray diffraction analysis?

The bulky butyryl chain may reduce crystal symmetry, complicating unit cell determination. Co-crystallization with small molecules (e.g., methanol) or slow evaporation in mixed solvents (e.g., CHCl₃/hexane) improves crystal quality .

Q. What analytical workflows validate synthetic intermediates in multi-step syntheses of this compound?

  • TLC-MS : Monitors reaction progress in real-time .
  • Elemental Analysis : Confirms stoichiometry after critical steps (e.g., acylation) .
  • Stability Studies : Assess degradation under varying pH/temperature to identify labile intermediates .

Comparative Studies

Q. How does this compound compare to analogs (e.g., 2-Chloro-4-(trifluoromethyl)pyridine) in receptor binding assays?

The chlorobutyryl group’s hydrophobicity enhances membrane permeability compared to trifluoromethyl analogs, but may reduce solubility. Radioligand displacement assays (e.g., with mGluR5 receptors) quantify affinity differences .

Q. What structural features explain divergent antimicrobial activities between this compound and 4-(4-chlorophenyl)piperidine derivatives?

The pyridine ring’s electron-deficient nature increases electrophilic interactions with microbial enzymes, whereas piperidine derivatives rely on hydrogen bonding via the amine group .

Methodological Challenges

Q. How to mitigate hazards during large-scale synthesis (e.g., handling chlorine gas or corrosive reagents)?

  • Engineering Controls : Use closed systems with scrubbers for chlorine gas .
  • Personal Protective Equipment (PPE) : Acid-resistant gloves and face shields during SOCl₂/PCl₅ reactions .
  • Waste Management : Neutralize acidic byproducts with NaHCO₃ before disposal .

Q. What quality control measures ensure batch-to-batch consistency in academic settings?

  • In-process Checks : Monitor reaction progress via inline FTIR or GC .
  • Reference Standards : Compare with commercially available analogs (e.g., 2-Chloro-4-(chloromethyl)pyridine hydrochloride) for purity benchmarks .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.